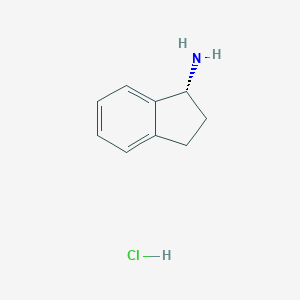

(R)-2,3-Dihydro-1H-inden-1-amine hydrochloride

Description

Properties

IUPAC Name |

(1R)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAAGWRBIVCBSY-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494786 | |

| Record name | (1R)-2,3-Dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10305-73-4 | |

| Record name | 1-Aminoindane hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-2,3-Dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOINDANE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Z3N398K9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-2,3-Dihydro-1H-inden-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride (CAS No: 10305-73-4). This compound, also known as (R)-1-Aminoindan hydrochloride, is a key chemical intermediate and the primary metabolite of the anti-Parkinsonian drug Rasagiline.[1][2] A thorough understanding of its physical characteristics is essential for its use in research, synthesis, and pharmaceutical development.

Chemical Identity and Structure

-

IUPAC Name: (1R)-2,3-dihydro-1H-inden-1-amine;hydrochloride

-

Synonyms: (R)-1-Aminoindan HCl, (R)-(-)-1-Aminoindane hydrochloride[3]

-

CAS Number: 10305-73-4[4]

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. For context, properties of the corresponding free base, (R)-(-)-1-Aminoindan (CAS: 10277-74-4), are also included where available, as they are frequently reported in literature.

| Property | This compound | (R)-(-)-1-Aminoindan (Free Base) |

| Appearance | White to off-white crystalline solid[3] | Clear colorless to light yellow liquid[7] |

| Melting Point | Data not available in searched literature | 15 °C (lit.)[7][8] |

| Solubility | Soluble in water[3] | Not miscible or difficult to mix in water; Soluble in methanol[7] |

| pKa | Data not available in searched literature | 9.21 (racemic free base at 22℃)[9]; 9.44 ± 0.20 (Predicted)[7] |

| Specific Rotation | Data not available in searched literature | [α]²⁰/D = -16.5° (c = 1.5 in methanol)[8] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for confirming the identity and purity of the compound.

-

¹H NMR: In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the 7.2-7.5 ppm region), the benzylic methine proton (adjacent to the amine, shifted downfield), and the aliphatic methylene protons of the indane ring structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals corresponding to the aromatic carbons and the three aliphatic carbons of the indane moiety.

-

FT-IR: The infrared spectrum of the hydrochloride salt will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the ammonium salt (R-NH₃⁺) in the region of 2800-3100 cm⁻¹ (often broad), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring around 1450-1600 cm⁻¹.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties listed above.

Melting Point Determination

The melting point is determined using a capillary method with a digital melting point apparatus (e.g., Mel-Temp).

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[10][11] The tube is tapped gently to ensure tight packing.[11]

-

Measurement: The capillary tube is placed in the heating block of the apparatus.[12]

-

Heating: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[11]

-

Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[13]

Aqueous Solubility Determination

The shake-flask method is a standard procedure for determining equilibrium solubility.[14]

-

Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at a specific pH) in a sealed flask.[15]

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14][15]

-

Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[14]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-25 mg of the hydrochloride salt is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube.[16][17]

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Analysis: The NMR tube is placed in the spectrometer. The experiment (e.g., ¹H, ¹³C) is run, and the data is acquired after shimming the magnetic field to achieve homogeneity.[18] An internal standard like TMS (for organic solvents) or DSS (for aqueous samples) may be used for chemical shift calibration.[16]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

-

ATR Method:

-

A background spectrum of the clean ATR crystal is collected.[19]

-

A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage.[19]

-

A pressure clamp is applied to ensure good contact between the sample and the crystal.[19]

-

The sample spectrum is then recorded.[19]

-

-

Thin Film Method:

-

A small amount of the solid (approx. 50 mg) is dissolved in a few drops of a volatile solvent (e.g., methanol).[20]

-

One drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[20]

-

The solvent is allowed to evaporate, leaving a thin solid film on the plate.[20]

-

The plate is placed in the spectrometer's sample holder and the spectrum is obtained.[20]

-

Workflow and Logic Diagrams

A logical workflow for the physical and structural characterization of a chemical standard like this compound is essential for ensuring quality and consistency in a research or development setting.

References

- 1. (R)-1-Aminoindane hydrochloride | 10305-73-4 | SynZeal [synzeal.com]

- 2. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]

- 3. CAS 10305-73-4: (R)-2,3-Dihydro-1H-inden-1-amine hydrochlo… [cymitquimica.com]

- 4. This compound | 10305-73-4 [chemicalbook.com]

- 5. 10305-73-4 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. 1-Aminoindane Hydrochloride | C9H12ClN | CID 2794441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(-)-1-Aminoindan | 10277-74-4 [chemicalbook.com]

- 8. (R)-(−)-1-アミノインダン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-Aminoindan | 34698-41-4 [chemicalbook.com]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. alnoor.edu.iq [alnoor.edu.iq]

- 14. enamine.net [enamine.net]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. research.reading.ac.uk [research.reading.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 20. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to (R)-1-Aminoindan Hydrochloride: Chemical Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-aminoindan hydrochloride is a chiral molecule of significant interest in the pharmaceutical industry. It is the major metabolite of the anti-Parkinsonian drug rasagiline, a selective and irreversible monoamine oxidase-B (MAO-B) inhibitor.[1][2] Unlike its parent compound, (R)-1-aminoindan exhibits weak MAO-B inhibitory activity.[1][3] However, it retains potent neuroprotective and anti-apoptotic properties, suggesting it contributes to the overall therapeutic effects of rasagiline.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and the neuroprotective signaling pathways associated with (R)-1-aminoindan hydrochloride.

Chemical Structure and Stereochemistry

(R)-1-aminoindan hydrochloride is the hydrochloride salt of the (R)-enantiomer of 1-aminoindan. The structure consists of an indan moiety, which is a bicyclic aromatic hydrocarbon, with an amine group attached to the chiral carbon at position 1. The "(R)" designation refers to the absolute configuration of this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The hydrochloride salt is formed by the protonation of the amino group.

Caption: Chemical structure of (R)-1-aminoindan hydrochloride.

Physicochemical and Spectral Data

A summary of the available physicochemical and spectral data for (R)-1-aminoindan and its hydrochloride salt is presented below. It is important to note that while extensive data is available for the free base and the racemic hydrochloride, specific spectral data for the pure (R)-1-aminoindan hydrochloride is less commonly reported.

Table 1: Physicochemical Properties

| Property | (R)-(-)-1-Aminoindan (Free Base) | 1-Aminoindan Hydrochloride (Racemic) |

| CAS Number | 10277-74-4[4][5] | 70146-15-5[6][7] |

| Molecular Formula | C₉H₁₁N[4][5] | C₉H₁₁N·HCl[6][7] |

| Molecular Weight | 133.19 g/mol [4][5] | 169.65 g/mol [6][7] |

| Appearance | Clear colorless to slightly yellow liquid[5] | Solid |

| Melting Point | 15 °C (lit.)[8] | Not specified |

| Boiling Point | 96-97 °C / 8 mmHg (lit.)[8] | Not specified |

| Density | 1.038 g/mL at 25 °C (lit.)[8] | Not specified |

| Optical Rotation | [α]20/D −16.5°, c = 1.5 in methanol[8] | Not applicable |

Table 2: Spectral Data

| Data Type | (R)-(-)-1-Aminoindan (Free Base) | 1-Aminoindan Hydrochloride (Racemic) |

| ¹H NMR | Data available on PubChem[4] | Data available on PubChem and ChemicalBook[6][9] |

| ¹³C NMR | Data available on PubChem[4] | Data available on PubChem[6] |

| IR Spectrum | Data available on PubChem[4] | Data available on PubChem[6] |

| Mass Spectrum | Not readily available | GC-MS data available on PubChem[6] |

| Crystallographic Data | Not found in searched literature | Not found in searched literature |

Experimental Protocols

The synthesis of (R)-1-aminoindan hydrochloride typically involves a two-step process: the synthesis of racemic 1-aminoindan followed by chiral resolution.

Synthesis of Racemic 1-Aminoindan

A common method for the synthesis of racemic 1-aminoindan is the reductive amination of 1-indanone. A representative protocol is the conversion of 1-indanone to its oxime, followed by reduction.

1. Preparation of 1-Indanone Oxime [10]

-

Materials: 1-indanone, hydroxylamine hydrochloride, 96% ethanol.

-

Procedure:

-

A reactor is charged with 1-indanone and 96% ethanol.

-

The mixture is stirred at room temperature for 15 minutes.

-

Hydroxylamine hydrochloride is added to the mixture.

-

The resulting mixture is stirred to complete the reaction.

-

The product, 1-indanone oxime, is isolated and purified.

-

2. Reduction of 1-Indanone Oxime to Racemic 1-Aminoindan

-

Materials: 1-indanone oxime, a suitable reducing agent (e.g., sodium in ethanol, catalytic hydrogenation).

-

Procedure:

-

The 1-indanone oxime is dissolved in an appropriate solvent.

-

The reducing agent is added under controlled conditions.

-

The reaction is monitored until completion.

-

The racemic 1-aminoindan is isolated and purified.

-

Chiral Resolution of Racemic 1-Aminoindan

The separation of the (R)- and (S)-enantiomers of 1-aminoindan is achieved by forming diastereomeric salts with a chiral resolving agent. (2R,3R)-Tartaric acid is a commonly used resolving agent.

Resolution with (2R,3R)-Tartaric Acid [11]

-

Materials: Racemic 1-aminoindan, (2R,3R)-tartaric acid, methanol.

-

Procedure:

-

Racemic 1-aminoindan is dissolved in methanol.

-

A solution of (2R,3R)-tartaric acid in methanol is prepared. The molar ratio of 1-aminoindan to tartaric acid is approximately 1:1.[11]

-

The two solutions are mixed.

-

The mixture is allowed to crystallize. The diastereomeric salt of one enantiomer will preferentially crystallize.

-

The crystals are collected by filtration.

-

The free (R)-1-aminoindan is liberated from the diastereomeric salt by treatment with a base.

-

The (R)-1-aminoindan is then converted to its hydrochloride salt by treatment with hydrochloric acid.

-

Caption: General workflow for the synthesis and resolution of (R)-1-aminoindan hydrochloride.

Neuroprotective Signaling Pathway

The neuroprotective and anti-apoptotic effects of (R)-1-aminoindan are believed to be mediated through its interaction with key components of the intrinsic apoptotic pathway, particularly focusing on the mitochondria. While the complete picture is still under investigation, a plausible signaling cascade involves the regulation of the Bcl-2 family of proteins and the inhibition of the mitochondrial permeability transition pore (mPTP).

Studies on rasagiline and its metabolites suggest a mechanism that involves:

-

Upregulation of anti-apoptotic Bcl-2 family proteins: (R)-1-aminoindan may promote the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[12]

-

Downregulation of pro-apoptotic Bcl-2 family proteins: Concurrently, it may decrease the levels of pro-apoptotic proteins such as Bax and Bad.[12]

-

Inhibition of Mitochondrial Permeability Transition Pore (mPTP) opening: The regulation of Bcl-2 family proteins at the mitochondrial outer membrane helps to prevent the opening of the mPTP, a critical event in the apoptotic cascade.[13]

-

Prevention of Cytochrome c release: By stabilizing the mitochondrial membrane, the release of cytochrome c from the intermembrane space into the cytosol is inhibited.[13]

-

Inhibition of Caspase-3 activation: The lack of cytosolic cytochrome c prevents the formation of the apoptosome and the subsequent activation of caspase-3, a key executioner caspase in apoptosis.[12][13]

References

- 1. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]

- 4. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(-)-1-Aminoindan | 10277-74-4 [chemicalbook.com]

- 6. 1-Aminoindane Hydrochloride | C9H12ClN | CID 2794441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. (R)-(-)-1-Aminoindane 97 10277-74-4 [sigmaaldrich.com]

- 9. 1-Aminoindan(34698-41-4) 1H NMR [m.chemicalbook.com]

- 10. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]

- 11. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]

- 12. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(R)-1-Aminoindan: A Deep Dive into its Neuroprotective Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-1-aminoindan, the primary metabolite of the anti-Parkinsonian drug rasagiline, has emerged as a compound of significant interest for its neuroprotective properties. Unlike its parent drug, (R)-1-aminoindan exhibits its neuroprotective effects largely independent of monoamine oxidase-B (MAO-B) inhibition, suggesting a distinct and multifaceted mechanism of action. This technical guide provides a comprehensive overview of the core mechanisms underlying the neuroprotective effects of (R)-1-aminoindan, with a focus on its anti-apoptotic activities, modulation of key signaling pathways, and its role in promoting neuronal survival. This document is intended to serve as a resource for researchers and professionals in the field of neurodegenerative disease drug development.

Introduction

Neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy in combating these diseases is the development of neuroprotective agents that can slow or halt the degenerative process. (R)-1-aminoindan, a major metabolite of rasagiline, has demonstrated significant neuroprotective potential in various preclinical models.[1][2] This guide delves into the molecular mechanisms that underpin these protective effects, providing a detailed analysis of the available scientific evidence.

Core Mechanism of Action: Anti-Apoptosis

A central feature of the neuroprotective action of (R)-1-aminoindan is its ability to inhibit apoptosis, or programmed cell death, a critical process in neurodegeneration. This anti-apoptotic effect is achieved through the modulation of several key intracellular pathways.

Regulation of the Bcl-2 Family of Proteins

Preservation of Mitochondrial Integrity

Mitochondria play a pivotal role in the initiation of the intrinsic apoptotic pathway. A key event in this process is the loss of mitochondrial membrane potential (ΔΨm), which leads to the release of pro-apoptotic factors like cytochrome c. (R)-1-aminoindan helps to maintain mitochondrial integrity and prevent the collapse of ΔΨm, thereby inhibiting a crucial step in the apoptotic cascade.

Inhibition of Caspase Activation

Caspases are a family of proteases that execute the final stages of apoptosis. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) leads to the cleavage of cellular substrates and ultimately cell death. (R)-1-aminoindan has been shown to reduce the activation of these critical enzymes, further contributing to its anti-apoptotic and neuroprotective effects.

Modulation of Signaling Pathways

Beyond its direct anti-apoptotic effects, (R)-1-aminoindan influences key signaling pathways that are crucial for neuronal survival and function.

Protein Kinase C (PKC) Pathway

The Protein Kinase C (PKC) family of serine/threonine kinases is involved in a wide range of cellular processes, including cell survival and differentiation. Evidence suggests that the neuroprotective effects of (R)-1-aminoindan are mediated, at least in part, through the activation of the PKC pathway. This activation can lead to the phosphorylation of downstream targets that promote cell survival and inhibit apoptosis. While specific quantitative data on PKC activation by (R)-1-aminoindan is limited, the pathway's involvement is a key area of ongoing research.

Upregulation of Neurotrophic Factors

Neurotrophic factors are proteins that support the growth, survival, and differentiation of neurons. Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin for the survival of various neuronal populations. Studies have shown that treatment with (R)-1-aminoindan can lead to an increase in BDNF levels in the brain, suggesting that this is another important mechanism contributing to its neuroprotective properties.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the neuroprotective effects of (R)-1-aminoindan. It is important to note that quantitative data for some parameters are still limited in the published literature.

Table 1: Effect of (R)-1-Aminoindan on Neuronal Viability

| Cell Line | Neurotoxin | (R)-1-Aminoindan Concentration | Incubation Time | % Increase in Cell Viability (compared to toxin alone) | Reference |

| PC12 | 6-OHDA (100 µM) | 1 µM | 24 hours | Data not explicitly quantified in the provided search results | [1] |

| SH-SY5Y | Dexamethasone | Not specified | Not specified | Neuroprotective effect observed, but not quantified |

Table 2: Effect of (R)-1-Aminoindan on BDNF Levels

| Brain Region | Animal Model | (R)-1-Aminoindan Treatment | BDNF Level (pg/mg tissue) | Fold Change vs. Control | Reference |

| Frontal Cortex | Double-lesioned rat model of Parkinson's Disease | 3 mg/kg/day for 4 weeks | ~1.8 | ~1.5 | [1] |

| Striatum | Double-lesioned rat model of Parkinson's Disease | 3 mg/kg/day for 4 weeks | ~1.6 | ~1.8 | [1] |

| Hippocampus | Double-lesioned rat model of Parkinson's Disease | 3 mg/kg/day for 4 weeks | ~1.4 | ~1.4 | [1] |

Table 3: Effect of (R)-1-Aminoindan on Apoptotic Markers

| Marker | Cell Line | Treatment | (R)-1-Aminoindan Concentration | % Change vs. Toxin/Stress | Reference |

| Bcl-2/Bax Ratio | Not specified | Not specified | Not specified | Qualitative increase suggested, but not quantified | |

| Caspase-3 Activity | Not specified | Not specified | Not specified | Qualitative decrease suggested, but not quantified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the neuroprotective mechanism of (R)-1-aminoindan.

Cell Viability Assay (MTT Assay)

Objective: To assess the protective effect of (R)-1-aminoindan against neurotoxin-induced cell death.

Protocol:

-

Seed neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of (R)-1-aminoindan for 1-2 hours.

-

Induce cytotoxicity by adding a neurotoxin (e.g., 6-hydroxydopamine [6-OHDA] or MPP+). Include control wells with untreated cells and cells treated with the neurotoxin alone.

-

Incubate for 24-48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot for Bcl-2 and Bax

Objective: To determine the effect of (R)-1-aminoindan on the expression levels of pro- and anti-apoptotic proteins.

Protocol:

-

Treat neuronal cells with (R)-1-aminoindan and/or a neurotoxin as described in the cell viability assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein from each sample by SDS-PAGE on a 12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bcl-2/Bax ratio.

Caspase-3 Activity Assay (Colorimetric)

Objective: To measure the effect of (R)-1-aminoindan on the activity of caspase-3.

Protocol:

-

Treat cells as described previously.

-

Lyse the cells and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add 50 µg of protein lysate to each well.

-

Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the caspase-3 activity relative to the control.

Protein Kinase C (PKC) Activity Assay

Objective: To assess the effect of (R)-1-aminoindan on PKC activity.

Protocol:

-

Treat cells with (R)-1-aminoindan.

-

Prepare cell lysates.

-

Use a commercial PKC activity assay kit (e.g., based on the phosphorylation of a specific substrate).

-

Follow the manufacturer's instructions to measure the incorporation of radiolabeled phosphate (e.g., from [γ-³²P]ATP) into a PKC-specific substrate peptide.

-

Alternatively, use a non-radioactive method that measures the phosphorylation of a substrate via an antibody-based detection system (e.g., ELISA).

-

Express PKC activity as fold change relative to untreated controls.

BDNF ELISA

Objective: To quantify the levels of BDNF in cell culture supernatants or brain tissue homogenates.

Protocol:

-

Collect cell culture supernatants or prepare brain tissue homogenates from treated and control animals.

-

Use a commercial BDNF ELISA kit.

-

Add standards and samples to the wells of the pre-coated microplate.

-

Follow the kit's instructions for incubation with detection antibody and substrate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the concentration of BDNF in the samples based on the standard curve.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Signaling pathway of (R)-1-aminoindan in neuroprotection.

Figure 2: Experimental workflow for Western blot analysis.

Figure 3: Logical relationship of (R)-1-aminoindan's mechanisms.

Conclusion

(R)-1-aminoindan presents a compelling profile as a neuroprotective agent with a mechanism of action that is distinct from its parent compound, rasagiline. Its ability to mitigate apoptosis through the regulation of the Bcl-2 family, preservation of mitochondrial function, and inhibition of caspase activity, coupled with its activation of pro-survival signaling pathways like PKC and the upregulation of neurotrophic factors such as BDNF, highlights its potential as a therapeutic candidate for neurodegenerative diseases. While further research is needed to fully elucidate the quantitative aspects of its effects on specific molecular targets, the existing evidence strongly supports its continued investigation in the context of neuroprotective drug development. This guide provides a foundational understanding of its core mechanisms and the experimental approaches to further explore its therapeutic potential.

References

- 1. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of kukoamine A on 6-OHDA-induced Parkinson's model through apoptosis and iron accumulation inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Neuroprotective Potential of (R)-1-Aminoindane: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals on the Biological Activity of Rasagiline's Primary Metabolite

(R)-1-aminoindane, the principal metabolite of the anti-Parkinsonian drug rasagiline, exhibits significant neuroprotective properties independent of the potent monoamine oxidase B (MAO-B) inhibition characteristic of its parent compound. This technical guide delves into the core biological activities of (R)-1-aminoindane, presenting quantitative data, detailed experimental methodologies, and a visual representation of its molecular signaling pathways.

Pharmacological Profile

(R)-1-aminoindane is characterized by a distinct pharmacological profile that separates it from rasagiline and the metabolites of other MAO inhibitors like selegiline. While it retains neuroprotective capabilities, it demonstrates significantly weaker effects on monoamine oxidase enzymes and neurotransmitter transporters.

Monoamine Oxidase Inhibition

(R)-1-aminoindane is a weak, reversible inhibitor of MAO-B and shows even less affinity for MAO-A. This contrasts sharply with its parent compound, rasagiline, which is a potent and irreversible MAO-B inhibitor. The minimal MAO-B inhibition by (R)-1-aminoindane suggests that its neuroprotective effects are mediated through alternative mechanisms.

| Enzyme | Parameter | Value | Reference Compound | Parameter | Value |

| MAO-A | IC₅₀ | 412 ± 123 nM (for Rasagiline) | Rasagiline | IC₅₀ | 412 ± 123 nM |

| MAO-B | IC₅₀ | 4.43 ± 0.92 nM (for Rasagiline) | Rasagiline | IC₅₀ | 4.43 ± 0.92 nM |

Quantitative data for (R)-1-aminoindane's direct inhibition of MAO-A and MAO-B is not extensively available, reflecting its weak activity. The data for rasagiline is provided for comparative context.

Neurotransmitter Transporter Interaction

Studies on the racemic mixture of 1-aminoindane indicate a very low affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET). This lack of significant interaction with key monoamine transporters further distinguishes its mechanism of action from typical psychostimulants and other neuroactive compounds.

| Transporter | Parameter | Value (for 1-aminoindane) |

| Dopamine Transporter (DAT) | IC₅₀ | 1 mM |

| Norepinephrine Transporter (NET) | IC₅₀ | - |

(Data is for the racemic 1-aminoindane, specific data for the (R)-enantiomer is limited but expected to be similar in its low potency).

Neuroprotective Mechanisms

The primary therapeutic interest in (R)-1-aminoindane lies in its neuroprotective capabilities, which are observed in various in vitro and in vivo models of neuronal injury and neurodegeneration. These effects are attributed to the modulation of anti-apoptotic pathways and the activation of pro-survival signaling cascades.

Anti-Apoptotic Effects

(R)-1-aminoindane has been shown to protect neuronal cells from apoptosis induced by a variety of toxins, including the parkinsonian mimetic MPP+ and the neurotoxin 6-hydroxydopamine (6-OHDA). A key mechanism underlying this protection is the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. (R)-1-aminoindane treatment has been associated with an increase in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, thereby promoting cell survival.

Involvement of Protein Kinase C (PKC)

Evidence suggests that the neuroprotective signaling of (R)-1-aminoindane involves the activation of Protein Kinase C (PKC), particularly the epsilon isoform (PKCε). Activation of PKCε is linked to pro-survival signaling cascades that can counteract apoptotic stimuli. The precise downstream effectors of PKCε in the context of (R)-1-aminoindane-mediated neuroprotection are a subject of ongoing research, but are thought to contribute to the stabilization of mitochondrial function and the upregulation of pro-survival factors.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of (R)-1-Aminoindane's Neuroprotective Action

Figure 1: Proposed neuroprotective signaling pathway of (R)-1-aminoindane.

Experimental Workflow for Assessing Neuroprotection

Figure 2: General experimental workflow for in vitro neuroprotection studies.

Detailed Experimental Protocols

Monoamine Oxidase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of (R)-1-aminoindane on MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrate

-

(R)-1-aminoindane

-

Potassium phosphate buffer (pH 7.4)

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare serial dilutions of (R)-1-aminoindane in the appropriate buffer.

-

In a 96-well plate, add the buffer, the enzyme (MAO-A or MAO-B), and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

-

Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuroprotection Assay in SH-SY5Y Cells

Objective: To evaluate the protective effect of (R)-1-aminoindane against MPP⁺-induced neurotoxicity in a human neuroblastoma cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F-12 medium supplemented with FBS and antibiotics

-

(R)-1-aminoindane

-

MPP⁺ (1-methyl-4-phenylpyridinium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere.

-

Pre-treat the cells with various concentrations of (R)-1-aminoindane for a specified duration (e.g., 24 hours).

-

Induce neurotoxicity by adding MPP⁺ to the wells and incubate for a further 24-48 hours.

-

Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the EC₅₀ of (R)-1-aminoindane for neuroprotection.

Western Blot Analysis for Bcl-2 and Bax

Objective: To determine the effect of (R)-1-aminoindane on the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

-

SH-SY5Y cells treated as in the neuroprotection assay

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

After treatment, lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and calculate the Bcl-2/Bax ratio, normalizing to the loading control.

Conclusion

(R)-1-aminoindane, the major metabolite of rasagiline, presents a compelling profile as a neuroprotective agent. Its mechanism of action, distinct from MAO-B inhibition, involves the modulation of key apoptotic and pro-survival signaling pathways. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this intriguing molecule in the context of neurodegenerative diseases. Further research is warranted to fully elucidate the downstream targets of the PKCε signaling pathway activated by (R)-1-aminoindane and to establish a more comprehensive quantitative understanding of its pharmacological activities.

An In-depth Technical Guide to (R)-1-Aminoindan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-aminoindan hydrochloride (CAS Number: 10305-73-4) is a chiral amine of significant interest in the pharmaceutical industry. It is widely recognized as the primary and active metabolite of the anti-Parkinson's disease drug, Rasagiline. While exhibiting weak monoamine oxidase-B (MAO-B) inhibitory activity, (R)-1-aminoindan demonstrates notable neuroprotective properties, suggesting its contribution to the therapeutic effects of its parent compound. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and the molecular mechanisms underlying the neuroprotective effects of (R)-1-aminoindan hydrochloride.

Chemical and Physical Properties

(R)-1-aminoindan hydrochloride is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10305-73-4 | [1] |

| Molecular Formula | C₉H₁₁N·HCl | [2] |

| Molecular Weight | 169.65 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 225-230 °C | [1] |

| Solubility | Soluble in water | [1] |

| Synonyms | (R)-(-)-1-Aminoindane hydrochloride, (R)-2,3-dihydro-1H-inden-1-amine hydrochloride | [3] |

Biological Activity and Mechanism of Action

(R)-1-aminoindan is the major metabolite of Rasagiline, formed through hepatic cytochrome P-450 metabolism.[4] Unlike Rasagiline, it is a weak, reversible inhibitor of MAO-B and lacks amphetamine-like activity.[4] However, it retains significant neuroprotective and anti-apoptotic effects.[4][5]

Quantitative Biological Data

| Parameter | Value | Target/System | Reference(s) |

| IC₅₀ (Dopamine Reuptake Inhibition) | 1 mM | Dopamine Transporter | [5] |

Note: The high IC₅₀ value indicates weak inhibition of dopamine reuptake.

Neuroprotective Signaling Pathway

The neuroprotective effects of (R)-1-aminoindan are believed to be mediated through the modulation of the Protein Kinase C (PKC) pathway and the regulation of the Bcl-2 family of proteins, which are crucial in the control of apoptosis. This mechanism appears to be independent of MAO-B inhibition. The proposed signaling cascade involves the activation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and the suppression of pro-apoptotic proteins.

Caption: Proposed neuroprotective signaling pathway of (R)-1-aminoindan.

Experimental Protocols

Synthesis of (R)-1-Aminoindan Hydrochloride

A common route for the synthesis of (R)-1-aminoindan involves the resolution of racemic 1-aminoindan, which can be prepared from 1-indanone.

Caption: General workflow for the synthesis of (R)-1-aminoindan hydrochloride.

Detailed Methodology for Synthesis from 1-Indanone:

Step 1: Synthesis of 1-Indanone Oxime

-

In a round-bottomed flask, dissolve 1-indanone in pyridine.

-

Add hydroxylamine hydrochloride to the solution.

-

Heat the mixture with stirring (e.g., at 50°C) and monitor the reaction by thin-layer chromatography (TLC) until the 1-indanone is consumed.

-

Remove the pyridine under reduced pressure.

-

Perform an aqueous work-up with an organic solvent (e.g., ethyl acetate) and dilute acid (e.g., 1 M HCl) to isolate the crude product.

-

Dry the organic layer, evaporate the solvent, and purify the resulting 1-indanone oxime, if necessary.

Step 2: Reduction of 1-Indanone Oxime to Racemic 1-Aminoindan

-

Dissolve the 1-indanone oxime in a suitable solvent (e.g., ethanol or acetic acid).

-

Perform a reduction of the oxime to the corresponding amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with H₂ and a palladium catalyst) or a metal/acid combination (e.g., zinc in acetic acid).

-

After the reaction is complete, neutralize the reaction mixture and perform an extractive work-up to isolate the racemic 1-aminoindan.

Step 3: Chiral Resolution of Racemic 1-Aminoindan

-

Dissolve the racemic 1-aminoindan in a suitable solvent (e.g., ethanol).

-

Add a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-tartaric acid or N-acetyl-L-glutamic acid), to the solution.

-

Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less soluble and will precipitate out.

-

Isolate the precipitated diastereomeric salt by filtration.

-

Liberate the free (R)-1-aminoindan from the salt by treatment with a base.

Step 4: Formation of (R)-1-Aminoindan Hydrochloride

-

Dissolve the purified (R)-1-aminoindan in a suitable solvent (e.g., isopropanol or ether).

-

Add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) to precipitate the hydrochloride salt.

-

Collect the precipitated (R)-1-aminoindan hydrochloride by filtration, wash with a suitable solvent, and dry under vacuum.

Analytical Methodology: Chiral HPLC

The enantiomeric purity of (R)-1-aminoindan hydrochloride is a critical quality attribute and can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase is often effective for the separation of chiral amines. Examples include columns with cellulose or amylose derivatives.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific column and desired separation. A small amount of an amine modifier (e.g., diethylamine) may be added to the mobile phase to improve peak shape.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 210 nm or 254 nm).

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a known concentration of (R)-1-aminoindan hydrochloride in the mobile phase or a compatible solvent.

Procedure:

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution of racemic 1-aminoindan to determine the retention times of the (R)- and (S)-enantiomers.

-

Inject the sample solution of (R)-1-aminoindan hydrochloride.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times obtained from the racemic standard.

-

Calculate the enantiomeric purity by determining the peak area of the (R)-enantiomer as a percentage of the total peak area of both enantiomers.

Safety and Handling

(R)-1-aminoindan hydrochloride should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

(R)-1-aminoindan hydrochloride is a key pharmaceutical intermediate with intriguing neuroprotective properties that are independent of its weak MAO-B inhibitory activity. Its mechanism of action, involving the PKC pathway and Bcl-2 family proteins, presents a promising area for further research in the development of novel neuroprotective agents. The synthesis and analytical methods outlined in this guide provide a foundation for researchers and drug development professionals working with this compound. Further studies to elucidate the precise molecular targets and to quantify its neuroprotective efficacy in various models are warranted.

References

- 1. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]

- 2. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Aminoindane - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of (R)-1-Aminoindan: A Technical Guide

Introduction

(R)-1-aminoindan is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably the anti-Parkinson's agent rasagiline.[1] Its stereochemistry plays a pivotal role in its biological activity, making the precise characterization of its structure essential. This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-1-aminoindan, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and quality control of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For (R)-1-aminoindan, both ¹H and ¹³C NMR provide detailed information about its atomic connectivity and chemical environment.

¹H NMR Data

The ¹H NMR spectrum of (R)-1-aminoindan exhibits characteristic signals for its aromatic and aliphatic protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Aromatic (4H) | 7.15 - 7.31 | Multiplet | - |

| H-1 (1H) | 4.31 | Triplet | 7.8 |

| H-3 (2H) | 2.77 - 2.95 | Multiplet | - |

| H-2 (1H) | 2.46 | Multiplet | - |

| H-2' (1H) | 1.83 | Multiplet | - |

| NH₂ (2H) | 1.64 | Broad Singlet | - |

Note: The assignments are based on typical spectra of 1-aminoindan and may vary slightly depending on the solvent and experimental conditions.[2]

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| Aromatic (C4, C5, C6, C7) | 122.4, 124.7, 126.7, 127.8 |

| Aromatic (C3a, C7a) | 143.8, 147.2 |

| C1 | 56.9 |

| C3 | 34.1 |

| C2 | 30.5 |

Note: The assignments are based on typical spectra of 1-aminoindan and may vary slightly depending on the solvent and experimental conditions. Data for the specific (R)-enantiomer is available from commercial suppliers like Sigma-Aldrich.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (R)-1-aminoindan shows characteristic absorption bands for the amine and aromatic functionalities.

| Wave Number [cm⁻¹] | Vibrational Mode | Functional Group |

| 3360, 3280 | N-H Stretch | Primary Amine |

| 3065, 3020 | C-H Stretch | Aromatic |

| 2960, 2845 | C-H Stretch | Aliphatic |

| 1600 | N-H Bend | Primary Amine |

| 1480, 1460 | C=C Stretch | Aromatic Ring |

| 750 | C-H Bend | Ortho-disubstituted Benzene |

Note: The peak positions can vary slightly based on the sampling method (e.g., neat, KBr pellet, or ATR).[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of 1-aminoindan is characterized by a prominent molecular ion peak and several key fragment ions.[5]

| m/z | Relative Intensity (%) | Assignment |

| 133 | 19.3 | [M]⁺ (Molecular Ion) |

| 132 | 100.0 | [M-H]⁺ |

| 117 | 25.3 | [M-NH₂]⁺ |

| 116 | 31.3 | [M-NH₃]⁺ |

| 115 | 18.1 | [C₉H₇]⁺ |

| 91 | 7.3 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 6.5 | [C₆H₅]⁺ (Phenyl ion) |

Note: The fragmentation pattern is for the racemic 1-aminoindan, but it is expected to be identical for the (R)-enantiomer under standard EI-MS conditions.[2]

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation: A sample of (R)-1-aminoindan (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed on a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: A one-dimensional carbon NMR experiment with proton decoupling is typically used. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A spectral width of 0-200 ppm is generally sufficient to cover all carbon resonances.[6][7]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method: A small amount of liquid or solid (R)-1-aminoindan is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[8]

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of (R)-1-aminoindan in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the gas chromatograph. The sample is vaporized and separated on a capillary column (e.g., a nonpolar stationary phase). The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV). The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.[9][10]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of (R)-1-aminoindan.

Caption: Workflow for the spectroscopic analysis of (R)-1-aminoindan.

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. 1-Aminoindan(34698-41-4) 1H NMR spectrum [chemicalbook.com]

- 3. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Aminoindan [webbook.nist.gov]

- 5. 1-Aminoindan [webbook.nist.gov]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. benchchem.com [benchchem.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. rsc.org [rsc.org]

- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

An In-depth Technical Guide to the Core Differences Between (R)-1-Aminoindan and (S)-1-Aminoindan

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminoindan exists as a pair of stereoisomers, (R)- and (S)-1-aminoindan, which, despite being chemically identical in terms of atomic composition and connectivity, exhibit profound differences in their pharmacological profiles and biological significance. This technical guide provides a comprehensive examination of these enantiomers, focusing on their distinct roles as metabolites of neuroactive drugs, their differing interactions with biological targets, and their respective therapeutic potentials. We present a comparative analysis of their physicochemical properties, delve into their stereoselective pharmacology, and provide detailed experimental protocols for their resolution and analysis. This document serves as a critical resource for professionals in pharmacology and drug development engaged in the study of neurodegenerative diseases and chiral compounds.

Introduction

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. The enantiomers of 1-aminoindan serve as a classic example of this principle. (R)-1-aminoindan ((R)-AI) is widely recognized as the primary and pharmacologically significant metabolite of rasagiline, a potent, irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1][2] In contrast, the (S)-enantiomer ((S)-AI) is significantly less studied, primarily because the therapeutic activity of parent drugs like rasagiline resides almost exclusively in the (R)-enantiomer.

This guide will elucidate the key distinctions between these two molecules, providing the quantitative data and methodological detail required by researchers in the field.

Physicochemical and Stereochemical Properties

The enantiomers of 1-aminoindan share the same molecular formula (C₉H₁₁N) and molar mass. However, their opposing stereochemistry at the C1 position results in different interactions with plane-polarized light, a property known as optical activity.

| Property | (R)-1-Aminoindan | (S)-1-Aminoindan | Reference(s) |

| IUPAC Name | (1R)-2,3-dihydro-1H-inden-1-amine | (1S)-2,3-dihydro-1H-inden-1-amine | [3] |

| CAS Number | 10277-74-4 | 61341-86-4 | [3] |

| Molecular Weight | 133.19 g/mol | 133.19 g/mol | [3] |

| Form | Liquid | Liquid | [4] |

| Density | 1.038 g/mL at 25 °C (lit.) | 1.038 g/mL at 25 °C (lit.) | [4] |

| Boiling Point | 96-97 °C / 8 mmHg (lit.) | 96-97 °C / 8 mmHg (lit.) | [4] |

| Melting Point | 15 °C (lit.) | Not specified | [4] |

| Refractive Index | n20/D 1.562 (lit.) | n20/D 1.562 (lit.) | [4] |

| Optical Activity | [α]20/D −16.5°, c = 1.5 in methanol | [α]20/D +16.5°, c = 1.5 in methanol | [4] |

Pharmacological Profile: A Tale of Two Enantiomers

The most significant differences between (R)-AI and (S)-AI are found in their pharmacological activities. The biological activity is largely confined to the (R)-enantiomer, stemming from its role as the primary metabolite of the anti-Parkinsonian drug rasagiline.

(R)-1-Aminoindan: The Neuroprotective Metabolite

(R)-AI is the major metabolite of rasagiline, formed via hepatic cytochrome P-450 metabolism.[1] Its key pharmacological characteristics include:

-

Weak MAO-B Inhibition: Unlike its parent compound, rasagiline, which is a potent irreversible MAO-B inhibitor, (R)-AI is characterized as a weak, reversible inhibitor or is considered nearly devoid of significant MAO-B inhibitory activity.[1][2] This distinction is critical, as it means the therapeutic effects of (R)-AI are not primarily derived from blocking dopamine breakdown.

-

Neuroprotective Effects: A substantial body of evidence points to the inherent neuroprotective properties of (R)-AI, independent of MAO inhibition.[2][5] It has been shown to protect neuronal cells from apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting the activation of caspases 3 and 9.[5] This activity is thought to contribute to the overall disease-modifying potential of rasagiline.[5]

-

Dopaminergic Modulation: (R)-AI has been found to enhance striatal dopaminergic neurotransmission.[2] This effect, which is independent of MAO inhibition, may contribute to the symptomatic improvement seen in animal models of Parkinson's disease.[2]

-

Lack of Amphetamine-Like Effects: A key advantage of rasagiline over the older MAO-B inhibitor selegiline is its metabolism. Selegiline is metabolized to l-methamphetamine and l-amphetamine, which can have undesirable psychostimulant effects. Rasagiline's metabolism to (R)-AI avoids this, as (R)-AI lacks monoamine reuptake-inhibiting and releasing activities associated with amphetamines.[2]

(S)-1-Aminoindan: The Less Active Stereoisomer

There is a significant lack of specific research on the pharmacological profile of (S)-1-aminoindan. Its properties are largely inferred from studies on the S-enantiomer of parent drugs. For instance, the S-enantiomer of N-propargyl-1-aminoindan (the parent structure of rasagiline) is a profoundly weaker MAO-B inhibitor than the R-enantiomer (rasagiline). This stereoselectivity of the parent drug strongly suggests that the (S)-AI metabolite would likewise exhibit minimal activity at this target. The drug ladostigil, which is based on the (R)-aminoindan structure, has an S-isomer counterpart (TV3279) that lacks MAO inhibitory activity but does possess cholinesterase inhibitory properties.[6] This further highlights the stereochemical importance of the R-configuration for MAO interaction.

Role in Drug Metabolism and Development

The stereochemistry of aminoindan is central to the design and function of several neuroactive drugs.

-

Rasagiline: As an (R)-enantiomer, rasagiline's metabolism exclusively yields (R)-1-aminoindan. This metabolic pathway is crucial to its safety profile, avoiding amphetamine-like metabolites, while contributing to its overall neuroprotective effect.[1][2]

-

Ladostigil: This multimodal drug, designed for Alzheimer's disease, combines the (R)-aminoindan propargylamine pharmacophore (for MAO inhibition) with a carbamate moiety (for cholinesterase inhibition).[7] Its metabolism also produces hydroxy-1-(R)-aminoindan, which retains neuroprotective properties, contributing to the drug's overall therapeutic profile.[5][7]

The logical relationship between these parent drugs and their active metabolite is critical for understanding their mechanism of action.

Caption: Metabolism of Rasagiline to (R)-1-aminoindan versus Selegiline.

Experimental Protocols

The separation and analysis of (R)- and (S)-1-aminoindan are critical for research and quality control. Due to their identical physical properties (aside from optical rotation), chiral separation techniques are mandatory.

Protocol for Chiral Resolution by Fractional Crystallization

This method separates enantiomers by converting them into diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by crystallization.

Objective: To resolve racemic 1-aminoindan into its (R) and (S) enantiomers.

Materials:

-

Racemic (±)-1-aminoindan

-

Optically pure chiral dicarboxylic acid (e.g., L(-)-malic acid or (2R,3R)-tartaric acid)

-

Methanol (solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Standard laboratory glassware, filtration apparatus, pH meter

Methodology:

-

Salt Formation: Dissolve racemic 1-aminoindan in methanol. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L(-)-malic acid) in methanol.

-

Mixing: Slowly add the resolving agent solution to the 1-aminoindan solution with stirring.

-

Crystallization: Allow the solution to stand at a controlled temperature (e.g., 20°C). The diastereomeric salt with lower solubility will preferentially crystallize out of the solution. For example, when using L(-)-malic acid, the (S)-1-aminoindan-L-malate salt is often the less soluble diastereomer.

-

Isolation: Collect the precipitated crystals by vacuum filtration. This solid is enriched in one diastereomer. The filtrate (mother liquor) is enriched in the other diastereomer.

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt crystals in water.

-

Basify the solution with NaOH to a pH > 10 to deprotonate the amine.

-

Extract the free 1-aminoindan enantiomer into an organic solvent like diethyl ether.

-

Dry the organic layer (e.g., with anhydrous MgSO₄), filter, and evaporate the solvent to yield the optically enriched 1-aminoindan.

-

-

Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.

References

- 1. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 2. (R)-1-Aminoindane - Wikipedia [en.wikipedia.org]

- 3. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-1-Aminoindane 97 10277-74-4 [sigmaaldrich.com]

- 5. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neurochemical and behavioral effects of the novel cholinesterase-monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of (R)-1-Aminoindan: A Chiral Architect in Modern Synthesis

For Immediate Release

(R)-1-aminoindan has emerged as a cornerstone chiral building block for the synthesis of a multitude of high-value organic molecules, particularly in the realm of drug development. Its rigid indane backbone and strategically positioned amine group provide a powerful platform for inducing stereoselectivity, making it an invaluable tool for researchers and scientists. This technical guide delves into the synthesis, applications, and profound impact of (R)-1-aminoindan, offering a comprehensive resource for professionals in the pharmaceutical and chemical industries.

The primary significance of (R)-1-aminoindan lies in its role as a key intermediate in the synthesis of several blockbuster drugs. Most notably, it is the chiral precursor to Rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1][2] Beyond this, the 1-aminoindan moiety is a critical component in other therapeutic agents, including the multiple sclerosis drug Ozanimod, where a derivative of 1-aminoindan serves as a pivotal intermediate.[3][4][5]

Physicochemical Properties of (R)-1-Aminoindan

A summary of the key physicochemical properties of (R)-1-aminoindan is presented below, providing essential data for its handling and use in synthesis.

| Property | Value |

| CAS Number | 10277-74-4 |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| Appearance | Clear colorless to slightly yellow liquid |

| Boiling Point | 96-97 °C at 8 mmHg |

| Density | 1.038 g/mL at 25 °C |

| Optical Rotation | [α]²⁰/D ~ -19°, neat |

Chiral Resolution and Synthesis

The enantiomerically pure (R)-1-aminoindan is most commonly obtained through the resolution of its racemic mixture. This is a critical step that has been the subject of extensive research to develop efficient and scalable methodologies.

Classical Resolution with Chiral Acids

One of the most established methods for obtaining enantiomerically pure 1-aminoindan is through diastereomeric salt formation with a chiral resolving agent, followed by fractional crystallization.[6] L-tartaric acid is a frequently employed resolving agent for this purpose.[7] The process leverages the differential solubility of the two diastereomeric salts.

A general workflow for the chiral resolution of racemic 1-aminoindan is depicted below:

Enzymatic and Asymmetric Synthesis

In addition to classical resolution, enzymatic methods and asymmetric synthesis routes have been developed to produce enantiomerically pure (R)-1-aminoindan and its derivatives. Transaminase enzymes have been successfully employed for the asymmetric amination of 1-indanone to directly yield the chiral amine with high enantioselectivity.[8]

Applications in Drug Synthesis

The utility of (R)-1-aminoindan as a chiral building block is exemplified by its central role in the synthesis of several key pharmaceuticals.

Synthesis of Rasagiline

The synthesis of Rasagiline is a prime example of the application of (R)-1-aminoindan. The most common route involves the N-alkylation of (R)-1-aminoindan with propargyl chloride or a related propargylating agent.[2][9]

Synthesis of Ozanimod Intermediate

(R)-1-aminoindan derivatives are also crucial for the synthesis of other complex pharmaceuticals. For instance, (S)-4-cyano-1-aminoindane, a key intermediate for the multiple sclerosis drug Ozanimod, can be prepared via resolution of the corresponding racemic mixture, highlighting the versatility of the aminoindan scaffold.[3][4][5]

(R)-1-Aminoindan Derivatives as Chiral Auxiliaries

Beyond its use as a direct precursor to active pharmaceutical ingredients, the rigid structure of the aminoindan core makes its derivatives excellent chiral auxiliaries for asymmetric synthesis. These auxiliaries temporarily attach to a substrate to direct the stereochemical outcome of a reaction, and are subsequently removed.

Derivatives of cis-1-amino-2-indanol, which can be synthesized from 1-aminoindan precursors, have been effectively used as chiral auxiliaries in a variety of asymmetric transformations, including Diels-Alder reactions and aldol additions.[10][11] For example, an oxazolidinone derived from cis-1-amino-2-indanol has been shown to be a highly effective chiral auxiliary in Lewis acid-promoted asymmetric Diels-Alder reactions.[12]

Neuroprotective Signaling Pathway of (R)-1-Aminoindan

Intriguingly, (R)-1-aminoindan, the major metabolite of Rasagiline, is not merely an inert byproduct. It possesses intrinsic neuroprotective properties, contributing to the overall therapeutic effect of its parent drug.[13][14] The neuroprotective mechanism of (R)-1-aminoindan involves the modulation of several key signaling pathways that promote cell survival and inhibit apoptosis.

The following diagram illustrates the key elements of the neuroprotective signaling cascade initiated by (R)-1-aminoindan:

Studies have shown that (R)-1-aminoindan can activate Protein Kinase C (PKC), leading to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[14] This, in turn, inhibits the activation of the caspase cascade, ultimately preventing programmed cell death.[14] Furthermore, (R)-1-aminoindan has been found to increase the expression of crucial neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), which promote neuronal survival and synaptic plasticity.[3]

Experimental Protocols

To provide practical guidance for researchers, this section details key experimental procedures for the preparation and utilization of (R)-1-aminoindan.

Chiral Resolution of Racemic 1-Aminoindan with L-Tartaric Acid

Materials:

-

Racemic 1-aminoindan

-

L-(+)-Tartaric acid

-

Methanol

-

Sodium hydroxide solution (e.g., 10% w/v)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve racemic 1-aminoindan (1 equivalent) in methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalents) in methanol, heating gently if necessary.

-

Slowly add the warm tartaric acid solution to the aminoindan solution with stirring.

-

Allow the mixture to cool to room temperature and then cool further in an ice bath to induce crystallization of the diastereomeric salt.

-

Collect the precipitated salt by filtration and wash with cold methanol. This solid is enriched in the (R)-1-aminoindan-L-tartrate diastereomer.

-

To liberate the free amine, suspend the collected salt in water and add sodium hydroxide solution until the pH is basic (pH > 10).

-

Extract the aqueous layer with an organic solvent such as dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-aminoindan. The enantiomeric excess should be determined by chiral HPLC or GC.

Synthesis of (R)-N-Propargyl-1-aminoindan (Rasagiline)

Materials:

-

(R)-1-Aminoindan

-

Propargyl chloride or bromide

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Water

Procedure:

-

To a stirred suspension of (R)-1-aminoindan (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents) in anhydrous acetonitrile, add propargyl chloride or bromide (1-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Rasagiline.

-

The crude product can be further purified by column chromatography or by forming a salt (e.g., mesylate) and recrystallizing.

Quantitative Data Summary

The following tables provide a summary of quantitative data for key synthetic transformations involving (R)-1-aminoindan and its derivatives, compiled from various literature sources.

Table 1: Chiral Resolution of 1-Aminoindan

| Resolving Agent | Solvent | Yield of (R)-salt | Optical Purity of (R)-amine | Reference |

| L-Tartaric Acid | Methanol | ~40-50% | >99% ee | [7] |

| N-Acetyl-L-glutamic acid | Ethanol/TBME | 42.6% | >99% ee | [15] |

| L(-)-Malic acid | Methanol | 47% | 99.75% ee | [11] |

Table 2: Synthesis of Rasagiline from (R)-1-Aminoindan

| Propargylating Agent | Base | Solvent | Temperature | Reaction Time | Yield | Reference |

| Propargyl chloride | K₂CO₃ | Acetonitrile | 60 °C | 16 h | 44% (after chromatography) | [9] |

| Propargyl benzenesulfonate | Aq. NaOH | Toluene | RT | 2-3 h | ~62% (overall) | [16] |

| Propargyl bromide | K₂CO₃ | Acetonitrile | Reflux | 12-16 h | Not specified | [17] |

Table 3: Use of cis-1-Arylsulfonamido-2-indanol as a Chiral Auxiliary in Diels-Alder Reaction

| Dienophile | Diene | Lewis Acid | Diastereomeric Excess (de) | Yield | Reference |

| Acrylate of p-toluenesulfonamido-indanol | Cyclopentadiene | Et₂AlCl | 92% | 85% | [18] |

| Acrylate of p-nitrobenzenesulfonamido-indanol | Cyclopentadiene | Et₂AlCl | 96% | 88% | [18] |

Conclusion

(R)-1-aminoindan stands as a testament to the power of chiral building blocks in modern organic synthesis. Its successful application in the synthesis of complex and life-changing pharmaceuticals like Rasagiline underscores its importance. Furthermore, the inherent neuroprotective activity of (R)-1-aminoindan itself opens new avenues for therapeutic strategies. The continued development of efficient methods for its synthesis and its broader application as a chiral auxiliary will undoubtedly lead to further innovations in drug discovery and development. This guide provides a solid foundation for researchers and scientists to harness the full potential of this remarkable chiral architect.

References

- 1. 1-Aminoindan synthesis - chemicalbook [chemicalbook.com]

- 2. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beneficial behavioral, neurochemical and molecular effects of 1-(R)-aminoindan in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. ajpamc.com [ajpamc.com]

- 9. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]